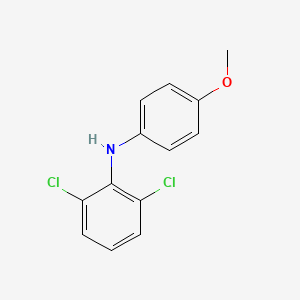
Bromopalladium(1+);(2-methanidylphenyl)methanol;triphenylphosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bromopalladium(1+);(2-methanidylphenyl)methanol;triphenylphosphane is a complex organometallic compound with the molecular formula C26H24BrOPPd and a molecular weight of 569.766 g/mol . This compound is known for its unique structure, which includes a palladium center coordinated with bromine, a (2-methanidylphenyl)methanol ligand, and a triphenylphosphane ligand . It is used in various chemical reactions and has significant applications in scientific research.
Métodos De Preparación
The synthesis of Bromopalladium(1+);(2-methanidylphenyl)methanol;triphenylphosphane typically involves the reaction of palladium(II) bromide with (2-methanidylphenyl)methanol and triphenylphosphane under controlled conditions . The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or toluene. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Análisis De Reacciones Químicas
Bromopalladium(1+);(2-methanidylphenyl)methanol;triphenylphosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or molecular oxygen, leading to the formation of palladium(II) complexes.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of palladium(0) species.
Common reagents used in these reactions include halogenating agents, reducing agents, and various organic ligands. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Bromopalladium(1+);(2-methanidylphenyl)methanol;triphenylphosphane has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs and therapeutic agents.
Industry: It is used in the production of fine chemicals and pharmaceuticals due to its catalytic properties.
Mecanismo De Acción
The mechanism of action of Bromopalladium(1+);(2-methanidylphenyl)methanol;triphenylphosphane involves the coordination of the palladium center with various substrates, facilitating chemical transformations. The palladium center acts as a catalyst, lowering the activation energy of the reaction and increasing the reaction rate. The triphenylphosphane ligand stabilizes the palladium center, while the (2-methanidylphenyl)methanol ligand participates in the coordination and activation of substrates.
Comparación Con Compuestos Similares
Bromopalladium(1+);(2-methanidylphenyl)methanol;triphenylphosphane can be compared with other palladium complexes such as:
Palladium(II) acetate: Commonly used in cross-coupling reactions but lacks the specific ligands present in this compound.
Palladium(II) chloride: Another widely used palladium complex with different reactivity and applications.
Palladium(0) complexes: These are used in similar catalytic applications but have different oxidation states and ligand environments.
The uniqueness of this compound lies in its specific ligand combination, which imparts unique reactivity and stability compared to other palladium complexes.
Propiedades
Número CAS |
849417-33-0 |
|---|---|
Fórmula molecular |
C26H24BrOPPd |
Peso molecular |
569.8 g/mol |
Nombre IUPAC |
bromopalladium(1+);(2-methanidylphenyl)methanol;triphenylphosphane |
InChI |
InChI=1S/C18H15P.C8H9O.BrH.Pd/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-7-4-2-3-5-8(7)6-9;;/h1-15H;2-5,9H,1,6H2;1H;/q;-1;;+2/p-1 |
Clave InChI |
ZKCFXTQIGPWAIH-UHFFFAOYSA-M |
SMILES |
[CH2-]C1=CC=CC=C1CO.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Br[Pd+] |
SMILES canónico |
[CH2-]C1=CC=CC=C1CO.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Br[Pd+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


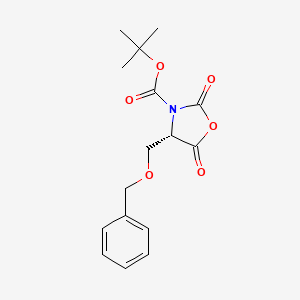
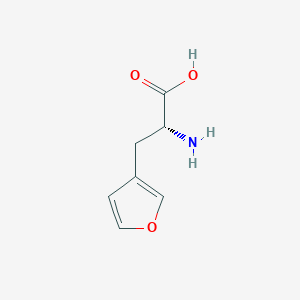

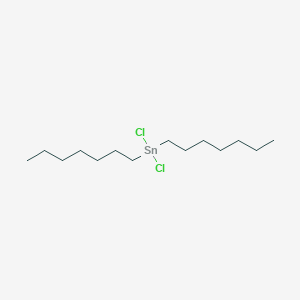

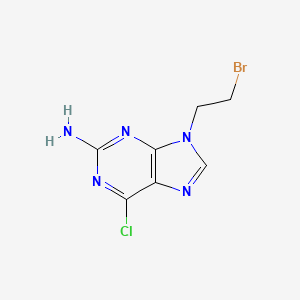
![7,17,28,38-tetrazatridecacyclo[24.16.2.22,5.18,12.129,33.03,22.04,19.06,17.023,43.027,38.040,44.016,46.037,45]octatetraconta-1(42),2,4,6,8,10,12(46),13,15,19,21,23(43),24,26(44),27,29,31,33(45),34,36,40,47-docosaene-18,39-dione](/img/structure/B1602082.png)

![(2R)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane](/img/structure/B1602084.png)
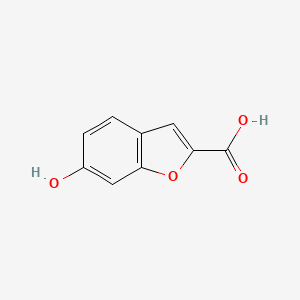
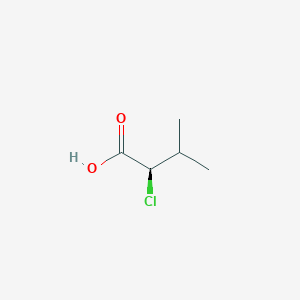
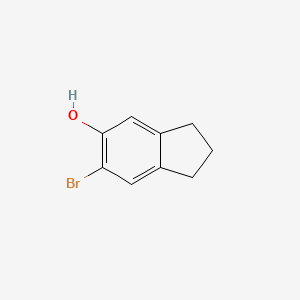
![3-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]Benzaldehyde](/img/structure/B1602090.png)
